3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione
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Overview
Description
3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione is a chemical compound that belongs to the class of pyrrolidinyl diketones. This compound is characterized by the presence of a pyrrolidine ring fused with a diketone structure, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione typically involves the reaction of pentane-2,4-dione with phenyl-substituted pyrrolidine derivatives. One common method includes the use of a base-catalyzed condensation reaction, where the diketone reacts with a phenylpyrrolidine in the presence of a strong base like sodium ethoxide . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination complexes.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pentane-2,4-dione: A simpler diketone that lacks the pyrrolidine ring.
3-(4-(Dimethylamino)benzylidene)pentane-2,4-dione: A derivative with a dimethylamino group, used in dye synthesis.
3-(3-(4-Dimethylamino)phenyl)allylidene)pentane-2,4-dione: Another derivative with a phenyl group, used in photophysical studies.
Uniqueness
3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione is unique due to its fused pyrrolidine-diketone structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
88460-85-9 |
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Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(5-oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C15H17NO3/c1-10(17)15(11(2)18)13-8-9-14(19)16(13)12-6-4-3-5-7-12/h3-7,13,15H,8-9H2,1-2H3 |
InChI Key |
MALFTMXQMMJZMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1CCC(=O)N1C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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